molecular formula C10H11BrO2 B1336462 2-(3-Bromophenyl)-1,3-dioxane CAS No. 67437-93-8

2-(3-Bromophenyl)-1,3-dioxane

Cat. No. B1336462
Key on ui cas rn: 67437-93-8
M. Wt: 243.1 g/mol
InChI Key: JEMRRZJFAXMRKE-UHFFFAOYSA-N
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Patent
US08846947B2

Procedure details

A mixture containing 3-bromobenzaldehyde (135; 18.5 g, 100 mmol), propane-1,3-diol (9.1 g, 120 mmol) and TsOH (0.1 g) in toluene (200 mL) was stirred under reflux in a Dean-Stark water separator for 18 h. Upon cooling to room temperature, the mixture was washed with 5% aqueous Na2CO3 (200 mL), dried (Na2SO4) and concentrated under reduced pressure to afford essentially quantitative yield of crude 2-(3-bromophenyl)-1,3-dioxane 136 as a yellow oil (25 g).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10](O)[CH2:11][CH2:12][OH:13].O>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]2[O:13][CH2:12][CH2:11][CH2:10][O:6]2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
9.1 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with 5% aqueous Na2CO3 (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1OCCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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